molecular formula C18H20N2S B4548428 N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,5-dimethylphenyl)thiourea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,5-dimethylphenyl)thiourea

Cat. No.: B4548428
M. Wt: 296.4 g/mol
InChI Key: YJHUNARDCVWNKZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,5-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C18H20N2S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.13471982 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Applications

Antitubercular and Anticonvulsant Activities : Thiourea derivatives have been synthesized and evaluated for their antitubercular and anticonvulsant activities. Among these derivatives, certain compounds demonstrated remarkable anticonvulsant activity, highlighting the potential of thiourea derivatives in developing treatments for neurological conditions (Kaymakçıoğlu et al., 2003).

Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds showed important antiproliferative actions, suggesting potential applications in cancer therapy (Esteves-Souza et al., 2006).

Antioxidant and Antitumor Activities : Thiourea derivatives have also been explored for their antioxidant and antitumor activities. Quantum chemical computations and in silico evaluations indicated that these derivatives possess potential anticancer activity, underscoring their significance in the development of new anticancer agents (Kirishnamaline et al., 2021).

Herbicidal Activities : The synthesis and herbicidal activities of specific thiourea derivatives have been studied, revealing that some compounds exhibit good inhibitory activity against certain weeds. This suggests a potential application in agriculture for the control of weed growth (Fu-b, 2014).

Chemical and Physical Properties

Cycloaddition Reactions : Thioureas participate in cycloaddition reactions with donor-acceptor cyclopropanes, offering an efficient route to diverse 2-amino-dihydrothiophenes. This highlights the role of thioureas in synthetic organic chemistry for the construction of complex molecules (Xie et al., 2019).

Structural and Functional Studies : The impact of thiourea derivatives on the adrenal gland and their potential to induce stress through the hypothalamo-pituitary-adrenocortical axis has been investigated. This research provides insights into the physiological effects of thiourea derivatives, which could inform their therapeutic use or safety profile (Chakraborty et al., 2018).

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-12-6-7-13(2)17(10-12)20-18(21)19-16-9-8-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHUNARDCVWNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,5-dimethylphenyl)thiourea
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,5-dimethylphenyl)thiourea
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,5-dimethylphenyl)thiourea

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